1-(1,3-Benzodioxol-5-YL)-2-(methylthio)-ethanone
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Overview
Description
1-(1,3-Benzodioxol-5-YL)-2-(methylthio)-ethanone is an organic compound characterized by the presence of a benzodioxole ring and a methylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-YL)-2-(methylthio)-ethanone typically involves the reaction of 1,3-benzodioxole with a suitable methylthio reagent under controlled conditions. One common method involves the use of methylthiolating agents such as methylthiol chloride in the presence of a base like sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-YL)-2-(methylthio)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-YL)-2-(methylthio)-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-YL)-2-(methylthio)-ethanone involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-YL)-3-(4-ethylanilino)-1-propanone: Similar structure with an ethylanilino group instead of a methylthio group.
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: Contains a cyclopropane-carboxamide moiety.
1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: Piperazine derivatives with halobenzoyl groups.
Uniqueness
1-(1,3-Benzodioxol-5-YL)-2-(methylthio)-ethanone is unique due to the presence of both a benzodioxole ring and a methylthio group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10O3S |
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Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C10H10O3S/c1-14-5-8(11)7-2-3-9-10(4-7)13-6-12-9/h2-4H,5-6H2,1H3 |
InChI Key |
YMPMTOUNJXKQIE-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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